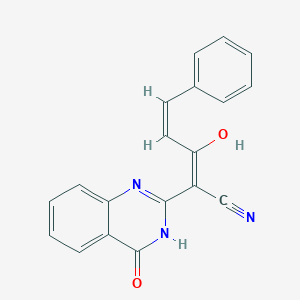

(2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile

Description

The compound "(2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile" is a structurally complex molecule featuring a conjugated enone system, a nitrile group, and a quinazolinone-derived heterocyclic scaffold. The quinazolinone moiety is known for its role in medicinal chemistry, often associated with kinase inhibition or anticancer activity . The phenyl and nitrile substituents may enhance solubility or modulate electronic properties, influencing binding affinity and metabolic stability.

Properties

Molecular Formula |

C19H13N3O2 |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

(2E,4Z)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-5-phenylpenta-2,4-dienenitrile |

InChI |

InChI=1S/C19H13N3O2/c20-12-15(17(23)11-10-13-6-2-1-3-7-13)18-21-16-9-5-4-8-14(16)19(24)22-18/h1-11,23H,(H,21,22,24)/b11-10-,17-15+ |

InChI Key |

WTMRUZOUIXCCSG-WONOQZHYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)\O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.

Aldol Condensation: The quinazolinone intermediate undergoes aldol condensation with an appropriate aldehyde to form the enone system.

Nitrile Introduction: The nitrile group is introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and enone moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinazolinone and phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

Drug Development: The compound’s quinazolinone moiety is a pharmacophore in many biologically active molecules, making it a potential lead compound in drug discovery.

Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Industry

Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Computational similarity measures, such as Tanimoto and Dice indices, are critical for comparing this compound with analogs. For example:

| Compound Name | Tanimoto (MACCS) | Dice (Morgan) | Key Structural Differences |

|---|---|---|---|

| Target Compound | 1.00 | 1.00 | Reference structure |

| 3-oxo-2-(quinazolin-2-ylidene)pentenenitrile | 0.85 | 0.82 | Absence of phenyl group |

| 5-(4-chlorophenyl) analog | 0.78 | 0.75 | Chlorine substitution on phenyl ring |

| Quinazolinone derivatives without nitrile | 0.65 | 0.60 | Replacement of nitrile with carboxylate |

These metrics, derived from bit-vector representations of molecular fingerprints, highlight that substituents like the phenyl group and nitrile significantly influence similarity scores .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (e.g., NCI-60 cell line screening) groups compounds with shared modes of action. The target compound likely clusters with:

- Cluster A: Quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors) due to shared heterocyclic cores.

- Cluster B: Enone-containing electrophiles, which may covalently modify cysteine residues in target proteins.

Notably, bioactivity profiles correlate strongly with structural similarity, as seen in studies linking quinazolinone derivatives to antiproliferative activity .

Lumping Strategy and Functional Group Impact

The "lumping" approach groups structurally related compounds to simplify reaction modeling. For instance, the target compound and its analogs might be lumped into a surrogate category based on:

- Shared functional groups: Quinazolinone (hydrogen-bond acceptor), nitrile (electron-withdrawing), and enone (Michael acceptor).

- Reactivity: The enone system may undergo similar nucleophilic addition reactions as simpler α,β-unsaturated ketones .

This strategy reduces computational complexity while preserving predictive accuracy for physicochemical properties.

Research Findings and Implications

Mode of Action Insights

The compound’s structural motifs suggest dual mechanisms:

Kinase inhibition: Quinazolinone scaffolds compete with ATP in kinase binding pockets.

Covalent modification: The enone system could react with nucleophilic residues (e.g., cysteine) in target proteins, a feature shared with FDA-approved drugs like ibrutinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.